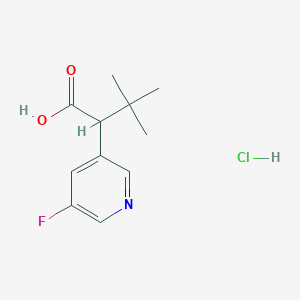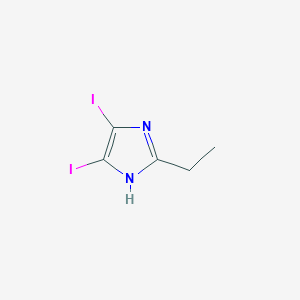![molecular formula C14H10BrNO B13511206 2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
2-[4-(Bromomethyl)phenoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Bromomethyl)phenoxy]benzonitrile is a chemical compound with the molecular formula C14H10BrNO and a molecular weight of 288.1 g/mol. This compound has gained significant attention in scientific research due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenoxy]benzonitrile typically involves the reaction of 4-(bromomethyl)benzonitrile with 2-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Bromomethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: It can participate in base-promoted condensation reactions with compounds like homophthalic anhydride to yield complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Condensation Reactions: These reactions often use bases like KOH and are conducted under reflux conditions in solvents such as ethanol or methanol.
Major Products
Nucleophilic Substitution: The major products are substituted benzonitriles, where the bromomethyl group is replaced by the nucleophile.
Condensation Reactions: The major products are complex heterocyclic compounds, such as 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.
Aplicaciones Científicas De Investigación
2-[4-(Bromomethyl)phenoxy]benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including ligands containing chelating groups.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Bromomethyl)phenoxy]benzonitrile involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzonitrile: This compound is structurally similar but lacks the phenoxy group, making it less versatile in certain synthetic applications.
2-(Bromomethyl)benzonitrile: Similar to 2-[4-(Bromomethyl)phenoxy]benzonitrile but without the phenoxy group, limiting its reactivity and applications.
4-Bromobenzonitrile: This compound has a bromine atom directly attached to the benzene ring, making it less reactive in nucleophilic substitution reactions compared to this compound.
Uniqueness
This compound is unique due to the presence of both the bromomethyl and phenoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C14H10BrNO |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H10BrNO/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8H,9H2 |
Clave InChI |
LBLUBNJDUGRCQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)

![tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13511132.png)

![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)







![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
